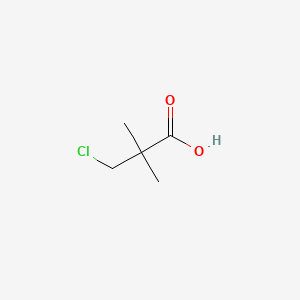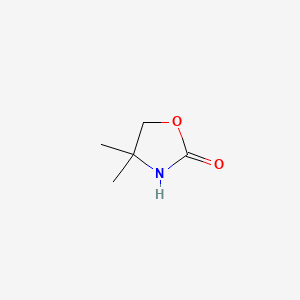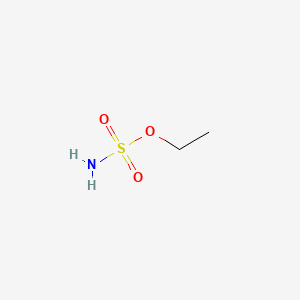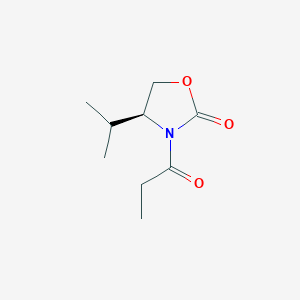
Octanoic anhydride
描述
Octanoic anhydride, also known as caprylic anhydride, is an organic compound with the molecular formula (C_{16}H_{30}O_{3}). It is derived from octanoic acid, a fatty acid commonly found in various animal and plant fats. This compound is a clear liquid at room temperature and is primarily used in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Octanoic anhydride can be synthesized through several methods:
Reaction of Octanoic Acid with Acetic Anhydride: This method involves heating octanoic acid with acetic anhydride at elevated temperatures to form this compound and acetic acid as a byproduct.
Reaction of Octanoic Acid with Ketene: This method involves the reaction of octanoic acid with ketene to form this compound. This reaction typically occurs at high temperatures and requires a catalyst.
Reaction of Octanoic Acid with Phosphorus Pentoxide: This method involves the dehydration of octanoic acid using phosphorus pentoxide as a dehydrating agent.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of octanoic acid with acetic anhydride or ketene. These methods are preferred due to their efficiency and scalability.
Types of Reactions:
Hydrolysis: this compound reacts with water to form octanoic acid.
Alcoholysis: Reacts with alcohols to form esters and octanoic acid.
Aminolysis: Reacts with amines to form amides and octanoic acid.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols (e.g., methanol, ethanol): For alcoholysis reactions.
Amines (e.g., ammonia, primary and secondary amines): For aminolysis reactions.
Lithium Aluminum Hydride: For reduction reactions.
Major Products:
Octanoic Acid: Formed in hydrolysis, alcoholysis, and aminolysis reactions.
Esters: Formed in alcoholysis reactions.
Amides: Formed in aminolysis reactions.
Primary Alcohols: Formed in reduction reactions.
科学研究应用
Octanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including esters and amides.
Pharmaceuticals: Used in the synthesis of prodrugs and other pharmaceutical intermediates.
Polymer Chemistry: Used in the modification of polymers to introduce octanoic acid functionalities.
Biochemistry: Used in the study of enzyme-catalyzed reactions involving fatty acids.
作用机制
Octanoic anhydride exerts its effects primarily through nucleophilic acyl substitution reactions. The mechanism involves the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate ion. This mechanism is common in reactions with water, alcohols, and amines.
相似化合物的比较
Acetic Anhydride: A simpler anhydride with two acetic acid molecules.
Propionic Anhydride: An anhydride derived from propionic acid.
Butyric Anhydride: An anhydride derived from butyric acid.
Uniqueness of Octanoic Anhydride:
Longer Carbon Chain: this compound has a longer carbon chain compared to acetic, propionic, and butyric anhydrides, which affects its reactivity and physical properties.
Applications: Its longer carbon chain makes it more suitable for applications involving fatty acid derivatives and polymer modifications.
属性
IUPAC Name |
octanoyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYDKXYXRZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211363 | |
| Record name | Octanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-66-5 | |
| Record name | Octanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octanoic anhydride contribute to creating water-resistant cellulose materials?
A1: this compound can be used to modify cellulose and make it more hydrophobic []. This process, known as esterification, involves reacting this compound with the hydroxyl groups present in cellulose []. This reaction can be facilitated through high-pressure molding at elevated temperatures []. The resulting grafted cellulose exhibits an increased water contact angle, indicating enhanced water resistance []. This modification also impacts the material's mechanical properties [].
Q2: How does the presence of polyethylene glycol (PEG) affect the hydrolysis of this compound?
A2: Interestingly, the impact of PEG on this compound hydrolysis is chain-length dependent []. While PEG presence generally decreases the hydrolysis rate for shorter-chain fatty acid anhydrides like this compound, it increases the rate for longer-chain anhydrides like lauric anhydride []. This behavior is attributed to PEG's influence on the critical aggregation concentration of the hydrolyzed fatty acids []. PEG promotes the formation of vesicles from long-chain fatty acids, creating a more hydrophobic environment that facilitates the solubilization and subsequent hydrolysis of the corresponding anhydrides [].
Q3: What analytical techniques are useful for studying the esterification of cellulose with this compound?
A3: Several techniques can be used to analyze the success and extent of cellulose modification with this compound. Infrared (IR) spectroscopy helps confirm the esterification reaction by identifying characteristic peaks associated with the newly formed ester bonds []. Determining the degree of substitution, which quantifies the average number of hydroxyl groups substituted per cellulose unit, provides an accurate measure of the modification extent []. Measuring the water contact angle offers insights into the modified cellulose's hydrophobicity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)








![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)


